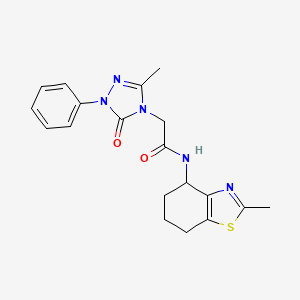

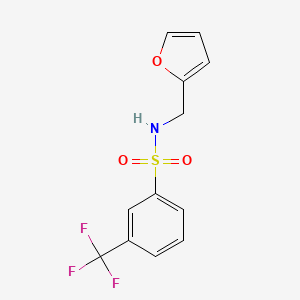

![molecular formula C14H20FN3OS B5556916 N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5556916.png)

N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiourea derivatives are a class of compounds widely studied for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique structural and functional properties. They serve as crucial intermediates in organic synthesis, exhibiting a range of biological activities and forming the basis for various chemical reactions and property analyses.

Synthesis Analysis

Thiourea derivatives are typically synthesized through the reaction of isothiocyanates with amines. For example, novel cinnamoyl thiourea derivatives have been synthesized by reacting cinnamoylisothiocyanate with 2-morpholino ethylamine, yielding compounds characterized by spectroscopic techniques like IR, 1H, and 13C NMR, and confirmed through X-ray diffraction methods (Hassan et al., 2011).

Molecular Structure Analysis

The crystal structure analysis of thiourea derivatives reveals their crystallization in various systems, with molecular conformations influenced by the positioning of substituent groups around the thiourea moiety. These analyses often involve single-crystal X-ray diffraction, providing detailed insights into their geometric configurations (Razak et al., 2015).

Scientific Research Applications

Antimicrobial Activities

Research has shown that derivatives of thioureas, including those similar in structure to N-(3-fluoro-4-methylphenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea, have demonstrated significant antimicrobial activities. For instance, the synthesis of linezolid-like molecules, which include thiourea derivatives, has been found to exhibit good antitubercular activities, showcasing the potential of thioureas in combating bacterial infections (Başoğlu, Yolal, Demirba, & Bektaş, 2012).

Anti-Cancer Properties

Another study focused on a new quinazolinone-based derivative, structurally related to thioureas, which demonstrated potent cytotoxic activity against various human cancer cell lines. This compound showed significant inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, highlighting its potential as an effective anti-cancer agent (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).

Spectroscopic Characterization

Research on thiourea derivatives also extends to their spectroscopic characterization, providing insight into their structural properties. For example, a study on the synthesis, spectral characterization, and crystal structural analysis of 1-(2-Morpholinoethyl)-3-(3-phenylacryloyl)thiourea revealed valuable information on the molecular configuration and bonding properties of such compounds (Hassan, Yamin, Daud, & Kassim, 2011).

Herbicidal Activities

Furthermore, thiourea derivatives have been evaluated for their herbicidal activities. A study on novel triazolinone derivatives, which incorporated thiourea structures, found that certain compounds displayed promising herbicidal activities, suggesting potential applications in agriculture (Luo, Jiang, Wang, Chen, & Yang, 2008).

properties

IUPAC Name |

1-(3-fluoro-4-methylphenyl)-3-(2-morpholin-4-ylethyl)thiourea |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FN3OS/c1-11-2-3-12(10-13(11)15)17-14(20)16-4-5-18-6-8-19-9-7-18/h2-3,10H,4-9H2,1H3,(H2,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWDRCBBXJVCNNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=S)NCCN2CCOCC2)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FN3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>44.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24795999 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,7-diethyl-2-(4-methoxyphenyl)-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5556833.png)

![N~3~-{[1-methyl-5-(trifluoromethyl)-1H-benzimidazol-2-yl]methyl}-1,3-piperidinedicarboxamide](/img/structure/B5556839.png)

![6-{[(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-ylmethyl)amino]methyl}-1,4-oxazepan-6-ol dihydrochloride](/img/structure/B5556848.png)

![N-cyclohexyl-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5556858.png)

![(1S*,5R*)-6-(propylsulfonyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5556867.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanamide](/img/structure/B5556876.png)

![2-[(2,4-dichlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5556886.png)

![4-[(4-ethylbenzylidene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5556903.png)

![1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-phenylpiperazine](/img/structure/B5556911.png)